molecular formula C23H23N3O2S B2622468 6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 951498-17-2

6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2622468
CAS No.: 951498-17-2
M. Wt: 405.52
InChI Key: JJHKOBXRTIZIFA-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound belonging to the class of imidazo[2,1-b][1,3]thiazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a trimethylphenyl group attached to an imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the methoxyphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction using a methoxyphenyl halide.

    N-alkylation:

    Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, the employment of continuous flow reactors, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and inhibiting their function.

    Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription processes.

    Modulating signaling pathways: Affecting key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • 2-(4-chlorobenzyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of both methoxyphenyl and trimethylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-13-10-14(2)20(15(3)11-13)25-22(27)21-16(4)26-12-19(24-23(26)29-21)17-6-8-18(28-5)9-7-17/h6-12H,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHKOBXRTIZIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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